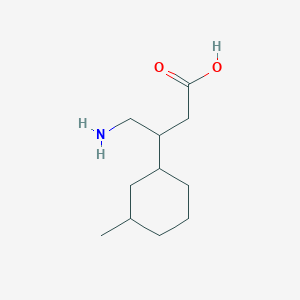
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by a cyclobutanecarbonyl group attached to a dihydropyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. These reactions are typically catalyzed by ruthenium carbene complexes, such as first and second generation Grubbs’ catalysts . The reaction conditions often include the addition of hydride sources like sodium hydride (NaH) or sodium borohydride (NaBH4) to activate the catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature and atmosphere has been reported to offer a practical and mild synthesis route . This method is advantageous due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Mecanismo De Acción
The mechanism by which 3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar dihydropyran ring structure.
Tetrahydropyran: Another similar compound that differs by having a fully saturated pyran ring.
Cyclobutanecarboxylic acid: Shares the cyclobutanecarbonyl group but lacks the dihydropyran ring.
Uniqueness
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the cyclobutanecarbonyl group and the dihydropyran ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(cyclobutanecarbonyl)oxan-4-one |
InChI |
InChI=1S/C10H14O3/c11-9-4-5-13-6-8(9)10(12)7-2-1-3-7/h7-8H,1-6H2 |
Clave InChI |
LZTKOGUGZHHHHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2COCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)

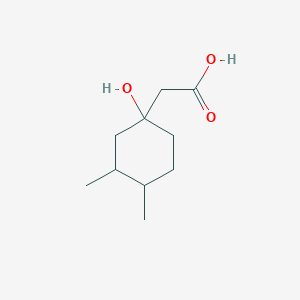
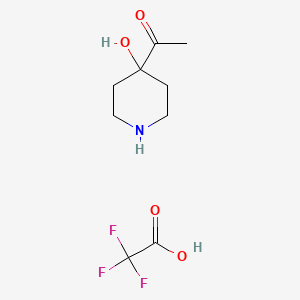
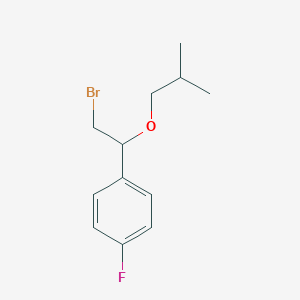
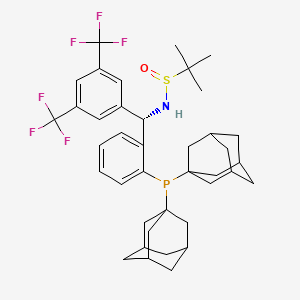
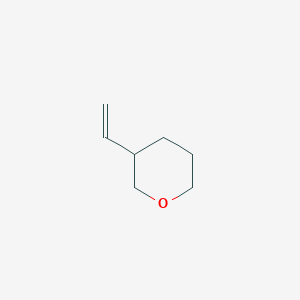


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
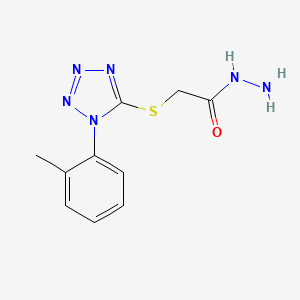
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
